molecular formula C19H23N3 B4110616 1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine

1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine

Cat. No. B4110616
M. Wt: 293.4 g/mol
InChI Key: LTYWBCIZPZZERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine is a chemical compound that has been of interest to researchers due to its potential applications in various scientific fields. It is a benzimidazole derivative that has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 1-Butyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as DNA and proteins. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
1-Butyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of different strains of bacteria and fungi by disrupting their cellular processes. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in the biosynthesis of DNA and proteins. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Butyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine in lab experiments is its broad-spectrum antimicrobial activity. It can be used to test the efficacy of different antimicrobial agents against various strains of bacteria and fungi. Another advantage is its potential use as an anticancer agent, which can be studied in vitro and in vivo. However, one of the limitations of using 1-Butyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine in lab experiments is its potential toxicity to cells, which can affect the interpretation of results.

Future Directions

There are several future directions for the study of 1-Butyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine. One direction is the study of its potential use as an antimicrobial agent in the treatment of bacterial and fungal infections. Another direction is the study of its potential use as an anticancer agent in the treatment of different types of cancer. Additionally, future studies can focus on the elucidation of its mechanism of action and the identification of its molecular targets. Furthermore, the development of analogs with improved efficacy and reduced toxicity can also be explored.

Scientific Research Applications

1-Butyl-N-(4-methylbenzyl)-1H-benzimidazol-2-amine has been studied for its potential applications in various scientific fields. It has been shown to have antimicrobial activity against different strains of bacteria and fungi. It has also been studied for its potential use as an anticancer agent. In addition, it has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

1-butyl-N-[(4-methylphenyl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-3-4-13-22-18-8-6-5-7-17(18)21-19(22)20-14-16-11-9-15(2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYWBCIZPZZERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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